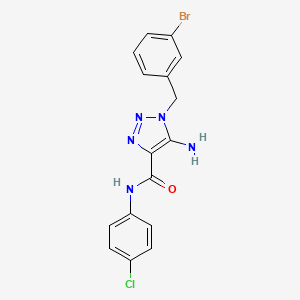

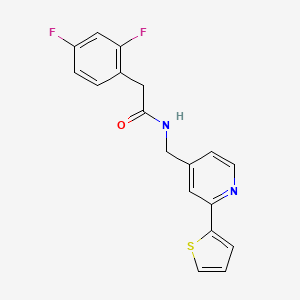

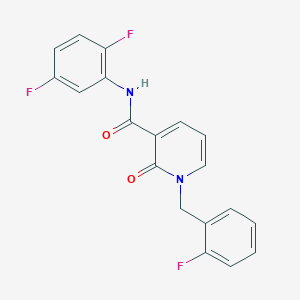

3-(2-bromophenyl)-N-(3-(pyridin-2-yloxy)benzyl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the bromophenyl group could be introduced through electrophilic aromatic substitution, and the pyridin-2-yloxy group could be introduced through nucleophilic substitution. The propanamide group could be formed through amide coupling .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl and pyridin-2-yloxy groups are aromatic and would contribute to the compound’s stability and rigidity. The benzyl group is a common substituent in organic chemistry and could influence the compound’s reactivity. The propanamide group could participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the pyridin-2-yloxy and propanamide groups, which are electron-rich and could act as nucleophiles. The compound could undergo a variety of reactions, including substitution reactions, addition reactions, and possibly even redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar amide group and the nonpolar aromatic rings. Its melting and boiling points would depend on the strength of its intermolecular interactions .Applications De Recherche Scientifique

Novel Synthesis Approaches

Research has been conducted on novel synthesis methods for creating benzoyl-substituted heterocycles, which are crucial in developing pharmaceuticals and agrochemicals. For instance, Abdelrazek, Ghozlan, and Michael (2007) demonstrated the bromination of certain derivatives to afford bromo compounds, which subsequently undergo reactions to yield various heterocycles, showcasing the compound's utility in synthesizing complex organic structures F. M. Abdelrazek, S. Ghozlan, F. A. Michael, 2007.

Anticonvulsant and Anti-inflammatory Activities

Another study by Dawood et al. (2006) investigated the synthesis of benzofuran-based heterocycles with potential anticonvulsant and anti-inflammatory activities. This research highlights the compound's relevance in medicinal chemistry, particularly in designing new therapeutic agents K. Dawood, H. Abdel-Gawad, Mohey Ellithey, H. Mohamed, B. Hegazi, 2006.

Photophysical and Photocatalytic Applications

Research on biphenyl ester derivatives, including similar structures, has demonstrated significant anti-tyrosinase activities, indicating potential applications in treating hyperpigmentation disorders. Kwong et al. (2017) found that some compounds displayed inhibitions comparable to standard inhibitors, suggesting their use in dermatological applications Huey Chong Kwong, C. S. Chidan Kumar, S. Mah, T. S. Chia, C. Quah, Zi Han Loh, S. Chandraju, G. Lim, 2017.

Anticancer Properties

A study on α-bromoacryloylamido indolyl pyridinyl propenones revealed potent apoptotic inducers in human leukemia cells. Romagnoli et al. (2018) synthesized a series of compounds that demonstrated high antiproliferative activity against various leukemia cell lines, illustrating the compound's potential in cancer therapy R. Romagnoli, Filippo Prencipe, L. C. López-Cara, P. Oliva, S. Baraldi, P. Baraldi, Francisco Estévez-Sarmiento, J. Quintana, F. Estévez, 2018.

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing their activity and leading to changes in cellular function .

Mode of Action

It’s known that such compounds can interact with their targets in a variety of ways, including binding to active sites, altering conformation, or modulating signal transduction pathways .

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, leading to changes in cellular metabolism, signal transduction, and gene expression .

Pharmacokinetics

Similar compounds are known to have diverse pharmacokinetic properties, influenced by factors such as solubility, stability, and molecular size .

Result of Action

Similar compounds have been found to induce a variety of effects, ranging from changes in enzyme activity and cellular metabolism to alterations in gene expression and cell signaling .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of similar compounds .

Propriétés

IUPAC Name |

3-(2-bromophenyl)-N-[(3-pyridin-2-yloxyphenyl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19BrN2O2/c22-19-9-2-1-7-17(19)11-12-20(25)24-15-16-6-5-8-18(14-16)26-21-10-3-4-13-23-21/h1-10,13-14H,11-12,15H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDFCNJUAURTXCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-amino-4-(furan-2-yl)-N-(thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2994912.png)

![3-(2-fluorobenzyl)-1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![[(4-Chloro-2,5-dimethylphenyl)sulfonyl]diethylamine](/img/structure/B2994917.png)

![2-methyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2994918.png)

![1-(4-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2994919.png)